molecular formula C7H4Cl2O3 B6253081 2,6-dichloro-3-hydroxybenzoic acid CAS No. 4641-37-6

2,6-dichloro-3-hydroxybenzoic acid

Cat. No.: B6253081
CAS No.: 4641-37-6
M. Wt: 207
InChI Key:
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Description

2,6-Dichloro-3-hydroxybenzoic acid is an organic compound with the molecular formula C7H4Cl2O3. It is a derivative of benzoic acid, where two chlorine atoms are substituted at the 2nd and 6th positions, and a hydroxyl group is substituted at the 3rd position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dichloro-3-hydroxybenzoic acid typically involves the chlorination of salicylic acid. One common method includes the reaction of 2,5-dichlorophenol with sodium hydroxide to form the sodium salt, followed by carboxylation with carbon dioxide under high pressure to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-pressure reactors and specific catalysts to optimize yield and purity. The process generally includes steps such as salification, carboxylation, and refinement to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-3-hydroxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The hydroxyl group can participate in oxidation-reduction reactions, altering the compound’s properties.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate can be employed.

Major Products:

Scientific Research Applications

2,6-Dichloro-3-hydroxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-dichloro-3-hydroxybenzoic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds, while the chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules. These interactions can affect various biochemical pathways, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

    2,5-Dichlorobenzoic Acid: Similar structure but lacks the hydroxyl group.

    3,5-Dichlorosalicylic Acid: Similar but with different positions of chlorine atoms.

Uniqueness: 2,6-Dichloro-3-hydroxybenzoic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. This makes it particularly valuable in the synthesis of specialized organic compounds and pharmaceuticals .

Properties

CAS No.

4641-37-6

Molecular Formula

C7H4Cl2O3

Molecular Weight

207

Purity

95

Origin of Product

United States

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